molecular formula C14H16N2O5 B3411675 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione CAS No. 921448-21-7

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

Cat. No. B3411675
CAS RN: 921448-21-7
M. Wt: 292.29 g/mol
InChI Key: RBSFXMFDGGXMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of the transcription factor NF-κB, which is a key regulator of the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli including cytokines, pathogens, and stress, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the accumulation of IκBα and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from mitochondria. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also inhibits angiogenesis by suppressing the expression of angiogenic factors such as VEGF and MMPs. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been shown to have antiviral activity by inhibiting the replication of several viruses including HIV, HCV, and influenza.

Advantages and Limitations for Lab Experiments

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments including its small molecular weight, high solubility, and stability. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione can be easily synthesized and purified, and its activity can be measured using various assays including cell viability, apoptosis, and NF-κB activity assays. However, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also has some limitations for lab experiments including its low potency and specificity, which may require higher concentrations and longer treatment times to observe significant effects. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may have off-target effects on other signaling pathways, which may complicate the interpretation of results.

Future Directions

There are several future directions for the research on 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. One direction is to improve the potency and specificity of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione by modifying its chemical structure or developing new analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione in vivo, which may help to optimize its dosing and administration for clinical use. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in various disease models to determine its therapeutic potential and mechanism of action in vivo.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been studied extensively for its potential therapeutic applications in various diseases including cancer, inflammation, and viral infections. In cancer research, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have antiviral activity against several viruses including HIV, HCV, and influenza.

properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-9-3-4-10(12(7-9)21-2)15-11-8-13(18)16(5-6-17)14(11)19/h3-4,7-8,15,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFXMFDGGXMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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